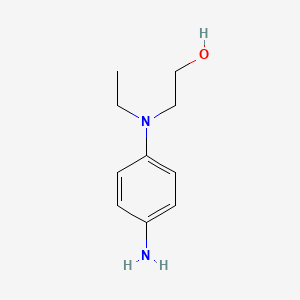

2-(4-Amino-N-ethylanilino)ethanol

Descripción

2-(4-Amino-N-ethylanilino)ethanol (CAS RN: 92-65-9) is an aromatic amine derivative with the molecular formula C10H16N2O and a monoisotopic mass of 180.12627 Da . It is systematically named as N-(2-Hydroxyethyl)-N-ethyl-p-phenylenediamine, highlighting its ethyl and hydroxyethyl substituents on the para-aminophenyl backbone. The compound is registered under InChIKey WFXLRLQSHRNHCE-UHFFFAOYSA-N , and its sulfate salt form (CAS RN: 4327-84-8) is commercially available for industrial applications .

Notably, this compound has garnered significant industrial attention, with 6,875 patents referencing its use, though academic literature remains sparse . Its structural features—a primary aromatic amine, ethyl group, and hydroxyethyl side chain—suggest applications in dye synthesis, polymer chemistry, or pharmaceutical intermediates.

Propiedades

IUPAC Name |

2-(4-amino-N-ethylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10/h3-6,13H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXLRLQSHRNHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903007 | |

| Record name | NoName_3587 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-65-9 | |

| Record name | N-(2-Hydroxyethyl)-N-ethyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[(4-aminophenyl)ethylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-amino-N-ethylanilino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UDB9JQ7ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(4-Amino-N-ethylanilino)ethanol can be synthesized through various methods. One common synthetic route involves the coupling of 2-amino-5-formylthiophene with 2-(4-Amino-N-ethylanilino)ethanol during the synthesis of nonlinear optical chromophores . Another method involves azo coupling with 2-cyan-4-nitroaniline to yield azochromophore AZ1 .

Industrial Production Methods

Industrial production methods for 2-(4-Amino-N-ethylanilino)ethanol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Amino-N-ethylanilino)ethanol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(4-Amino-N-ethylanilino)ethanol include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of 2-(4-Amino-N-ethylanilino)ethanol depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

The biological activity of 2-(4-Amino-N-ethylanilino)ethanol has been a subject of investigation due to its potential interactions with specific molecular targets involved in cellular signaling and metabolism. Preliminary studies suggest that it may act as a ligand for certain receptors, influencing biochemical pathways that could lead to therapeutic applications.

- Case Study: Cellular Signaling Modulation

- Research indicates that this compound may modulate the activity of receptors involved in critical cellular processes. Ongoing studies are focused on elucidating its mechanism of action and potential therapeutic benefits for diseases related to cellular signaling dysregulation.

Dye Precursors

The compound's ability to undergo azo coupling reactions makes it valuable in the synthesis of azo dyes. Azo dyes are widely used in textiles, inks, and food coloring due to their vibrant colors and stability.

- Case Study: Synthesis of Azo Compounds

- 2-(4-Amino-N-ethylanilino)ethanol has been successfully used in the preparation of azo compound N-ethyl-N-(2-hydroxylethyl)-4-(2-cyano-4-nitrophenylazo)aniline (AZ1). This application highlights its role as a coupling agent in dye synthesis, which is crucial for developing new colorants with specific properties.

Nonlinear Optical Materials

The compound has also been explored for its potential in nonlinear optical applications. Nonlinear optical materials are essential for devices such as lasers and optical switches.

- Case Study: Chromophore Development

- In studies involving the synthesis of nonlinear optical chromophores, 2-(4-Amino-N-ethylanilino)ethanol has been coupled with other compounds to create materials with desirable optical properties. These developments could lead to advancements in photonics and optoelectronics.

Mecanismo De Acción

The mechanism of action of 2-(4-Amino-N-ethylanilino)ethanol involves its interaction with specific molecular targets and pathways. For example, during the synthesis of nonlinear optical chromophores, the compound couples with 2-amino-5-formylthiophene . The exact molecular targets and pathways involved in its biological activity are still under investigation.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Functional Group Variations

Nitroso and Nitro Derivatives

- 2-(N-Ethyl-p-nitrosoanilino)ethanol (CAS RN: 1389D36KQH): Molecular Formula: C10H14N2O2. A nitroso (-NO) group replaces the amino (-NH2) group in the target compound. Applications: Likely serves as a precursor in diazonium salt synthesis or redox-active intermediates . Key Difference: The nitroso group introduces electrophilicity, altering reactivity in coupling reactions compared to the amino analog.

- 2-(4-Amino-2-nitroanilino)ethanol (CAS RN: 2871-01-4): Molecular Formula: C8H11N3O3. Features a nitro (-NO2) group at the ortho position relative to the amino group. Applications: Used in hair dyes (e.g., HC Red 7) due to its chromophoric nitro-aromatic system . Key Difference: The nitro group enhances stability but may increase toxicity risks compared to the non-nitrated parent compound.

Sulfate Salt Form

- N-Ethyl-N-(2-hydroxyethyl)-1,4-phenylenediamine sulfate (CAS RN: 4327-84-8):

Ethanolamine Derivatives with Aliphatic Amines

- Diethylaminoethanol (CAS RN: 100-37-8): Molecular Formula: C6H15NO. Applications: Corrosion inhibitor, surfactant, and pharmaceutical intermediate . Key Difference: The absence of an aromatic ring reduces conjugation, limiting its use in colorant chemistry but broadening utility in industrial solvents.

Dimeric and Polymeric Analogs

- 4-N-[2-(4-Amino-N-ethylanilino)ethyl]-4-N-ethylbenzene-1,4-diamine (CAS RN: 110007-52-8): Molecular Formula: C18H26N4. A dimeric structure formed by linking two target molecules via an ethylene bridge. Applications: Potential crosslinking agent in epoxy resins or polyurethane systems . Key Difference: Higher molecular weight (298.43 Da) alters solubility and thermal stability compared to the monomer.

Azo Dye Derivatives

- 2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol: Molecular Formula: C16H16Cl2N4O3. Features an azo (-N=N-) group and chloro-nitro substituents. Applications: Textile or pigment dye due to strong chromophore absorption . Key Difference: The azo group enables vibrant coloration but raises concerns about mutagenicity in certain applications.

Physicochemical and Commercial Comparison

| Compound Name | Molecular Formula | Key Substituents | Applications | Patent Count | Literature Count |

|---|---|---|---|---|---|

| 2-(4-Amino-N-ethylanilino)ethanol | C10H16N2O | -NH2, -OCH2CH2NHEt | Dyes, Pharmaceuticals | 6,875 | 0 |

| Diethylaminoethanol | C6H15NO | -N(Et)2, -OH | Surfactants, Solvents | Not Reported | 444 (Rilmenidine) |

| 2-(4-Amino-2-nitroanilino)ethanol | C8H11N3O3 | -NH2, -NO2, -OCH2CH2NH2 | Hair Dyes (HC Red 7) | 31 | 0 |

| N-Ethyl-N-(2-hydroxyethyl)-1,4-phenylenediamine sulfate | C10H18N2O5S | -SO4²⁻ (salt form) | Cosmetic Formulations | Not Reported | 0 |

Data compiled from .

Actividad Biológica

2-(4-Amino-N-ethylanilino)ethanol, also known as N-ethylaniline-2-ethanol, is an organic compound with significant biological activity. Its structure features an amino group and an ethanol moiety, which contribute to its interaction with various biological systems. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Chemical Formula : C10H15N2O

- CAS Number : 92-65-9

- Molecular Weight : 179.24 g/mol

The biological activity of 2-(4-amino-N-ethylanilino)ethanol is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The compound can act as a ligand for specific receptors, influencing cellular signaling pathways.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, potentially affecting neurotransmitter systems and influencing physiological responses.

Antioxidant Properties

Research indicates that 2-(4-amino-N-ethylanilino)ethanol exhibits antioxidant properties, which may protect cells from oxidative stress. This activity is crucial in preventing cellular damage and has implications in various diseases where oxidative stress is a contributing factor.

Antimicrobial Activity

Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. Its effectiveness varies depending on concentration and the type of microorganism tested.

Cytotoxicity

The cytotoxic effects of 2-(4-amino-N-ethylanilino)ethanol have been evaluated in several cancer cell lines. It has shown potential in inducing apoptosis (programmed cell death), making it a candidate for further exploration in cancer therapy.

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on various cancer cell lines revealed that treatment with 2-(4-amino-N-ethylanilino)ethanol resulted in significant cell death compared to control groups. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. Toxicological studies have indicated that it may cause skin and eye irritation upon contact. Proper handling protocols should be followed to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(4-Amino-N-ethylanilino)ethanol in a laboratory setting?

- Methodological Answer : A plausible synthetic route involves the alkylation of 4-amino-N-ethylaniline with ethylene oxide under controlled alkaline conditions. This reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of ethylene oxide. Reaction parameters such as temperature (40–60°C), solvent (e.g., ethanol or water), and catalyst (e.g., NaOH) must be optimized to maximize yield. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 2-(4-Amino-N-ethylanilino)ethanol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the ethylamino group, aromatic protons, and ethanol moiety.

- Infrared Spectroscopy (IR) : Peaks for -NH (3300–3500 cm), -OH (broad ~3200 cm), and aromatic C=C (1450–1600 cm) are diagnostic.

- Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion (CHNO, theoretical MW: 180.13 g/mol) and fragmentation patterns.

- Elemental Analysis : Confirms empirical formula (C, H, N, O percentages) .

Q. How does the reactivity of 2-(4-Amino-N-ethylanilino)ethanol compare to structurally similar ethanolamine derivatives?

- Methodological Answer : The ethylamino and aromatic amino groups enhance nucleophilicity, making the compound reactive toward electrophiles (e.g., acylating agents or aldehydes). Compared to simpler analogs like 2-(ethylamino)ethanol (CHNO), the aromatic ring in 2-(4-Amino-N-ethylanilino)ethanol introduces conjugation effects, reducing solubility in polar solvents but increasing stability in acidic conditions. Reactivity studies should include kinetic assays under varying pH and solvent systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of 2-(4-Amino-N-ethylanilino)ethanol?

- Methodological Answer : Discrepancies often arise from differences in experimental conditions:

- Solubility : Use standardized solvents (e.g., water, ethanol, DMSO) and temperature controls (e.g., 25°C). Techniques like shake-flask or HPLC solubility assays improve reproducibility.

- logP (Partition Coefficient) : Employ octanol-water partitioning experiments with UV/Vis or LC-MS quantification. Computational models (e.g., QSPR) can cross-validate experimental data.

- Purity Assessment : Quantify impurities via HPLC-UV or GC-MS to rule out interference .

Q. What strategies are recommended for studying the biological activity of 2-(4-Amino-N-ethylanilino)ethanol in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Selection : Target enzymes with aromatic amine-binding sites (e.g., monoamine oxidases or cytochrome P450 isoforms).

- Assay Design : Use fluorogenic or chromogenic substrates (e.g., Amplex Red for oxidases) to monitor inhibition kinetics.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC values. Include positive controls (e.g., known inhibitors) and negative controls (solvent-only).

- Computational Docking : Predict binding modes using software like AutoDock Vina to guide mechanistic studies .

Q. How can thermodynamic properties (e.g., vaporization enthalpy, heat capacity) of 2-(4-Amino-N-ethylanilino)ethanol be experimentally determined?

- Methodological Answer :

- Vaporization Enthalpy () : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) at controlled heating rates.

- Heat Capacity () : Measure via adiabatic calorimetry or calculate using group contribution methods (e.g., Benson’s increments).

- Data Validation : Compare results with computational predictions (e.g., COSMO-RS or DFT) to address experimental uncertainties .

Safety and Handling

Q. What safety protocols are essential for handling 2-(4-Amino-N-ethylanilino)ethanol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.

- Storage : Keep in a cool, dry place (<25°C) in amber glass bottles to prevent photodegradation.

- Spill Management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite).

- Disposal : Follow hazardous waste guidelines (e.g., incineration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.